1-Isopropyl 4-methyl cubane-1,4-dicarboxylate
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Overview
Description
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate is a derivative of cubane, a highly strained yet remarkably stable hydrocarbon. This compound, with the molecular formula C14H16O4, is a notable example of a functionalized cubane derivative .
Preparation Methods
The synthesis of 1-Isopropyl 4-methyl cubane-1,4-dicarboxylate typically involves the esterification of cubane-1,4-dicarboxylic acid with isopropyl and methyl alcohols. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Halogenation reactions, such as chlorination, can introduce halogen atoms into the cubane structure
Common reagents used in these reactions include elemental halogens for substitution and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include halogenated derivatives and reduced alcohols .
Scientific Research Applications
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl 4-methyl cubane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological activity . The rigid cubane core provides a stable framework that can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-Isopropyl 4-methyl cubane-1,4-dicarboxylate can be compared with other cubane derivatives such as:
Dimethyl cubane-1,4-dicarboxylate: Similar in structure but with two methyl ester groups instead of isopropyl and methyl.
Cubane-1,4-dicarboxylic acid: The parent compound with carboxylic acid groups instead of ester groups.
Halogenated cubane derivatives: Compounds with halogen atoms introduced into the cubane structure.
The uniqueness of this compound lies in its specific ester functionalization, which can impart different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1-O-methyl 4-O-propan-2-yl cubane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4(2)18-12(16)14-8-5-9(14)7-10(14)6(8)13(5,7)11(15)17-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXQSABSWDTTOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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